molecular formula C9H7BrN2O2 B1371878 Methyl 3-bromo-1H-indazole-4-carboxylate CAS No. 885271-63-6

Methyl 3-bromo-1H-indazole-4-carboxylate

Cat. No. B1371878
CAS RN: 885271-63-6
M. Wt: 255.07 g/mol
InChI Key: YRCSUTRLSRFUKC-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-1H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 885271-63-6 . It has a molecular weight of 255.07 . The IUPAC name for this compound is methyl 3-bromo-1H-indazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 3-bromo-1H-indazole-4-carboxylate” is 1S/C9H7BrN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 3-bromo-1H-indazole-4-carboxylate” is a solid powder at room temperature . It has a boiling point of 132-133 degrees Celsius .

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Methyl 3-bromo-1H-indazole-4-carboxylate: is utilized in the synthesis of indole derivatives, which are prevalent moieties in alkaloids . These compounds are significant due to their presence in natural products and drugs, playing a crucial role in cell biology. The synthesis process often involves the construction of indoles as a moiety in selected alkaloids, which are then used for various biological applications.

Anticancer Agent Development

This compound serves as a precursor in the creation of novel indazole derivatives with potential anticancer properties . These derivatives are evaluated for their ability to inhibit the viability of various human cancer cell lines, such as liver, breast, and leukemia cells. The effectiveness is typically assessed using assays like the MTT reduction assay, which measures cell viability.

Antiangiogenic Activity

Indazole derivatives synthesized from Methyl 3-bromo-1H-indazole-4-carboxylate have been tested for their antiangiogenic activity . This involves the potential to inhibit proangiogenic cytokines associated with tumor development, thereby preventing the formation of new blood vessels that tumors need to grow.

Antioxidant Properties

Research has shown that indazole derivatives can exhibit significant antioxidant activities . This includes scavenging various radicals like hydroxyl and superoxide radicals, which are implicated in oxidative stress and related diseases. The antioxidant properties are compared with reference compounds like ascorbic acid to establish their efficacy.

Anti-inflammatory Applications

Indazole compounds, including those derived from Methyl 3-bromo-1H-indazole-4-carboxylate , have been identified to possess anti-inflammatory effects . This is measured by their ability to reduce paw edema in animal models, which is a common method to assess anti-inflammatory activity.

Cell Cycle Arrest

Some indazole derivatives show the capability to cause cell cycle arrest, particularly in the G0–G1 phase . This property is crucial for controlling the proliferation of neoplastic cells and is a valuable trait for compounds used in cancer therapy.

Heterocyclic Chemistry Research

Methyl 3-bromo-1H-indazole-4-carboxylate: is an important compound in heterocyclic chemistry research . It is used to explore novel methods of synthesis and to understand the chemical properties of indoles, which are vital for the development of new pharmaceuticals.

Drug Design and Molecular Docking

The compound is also used in drug design, where its derivatives are subjected to in silico molecular docking analyses . This helps in understanding the structural basis behind the biological activities of indazole compounds, such as their anti-TNFα effect, which is important for designing targeted therapies.

Safety And Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302+H312+H332;H315;H319;H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “Methyl 3-bromo-1H-indazole-4-carboxylate” are not mentioned in the available resources, indazole derivatives are a topic of ongoing research due to their wide range of biological activities . They may have potential applications in the development of new pharmaceuticals and other biologically active compounds .

properties

IUPAC Name

methyl 3-bromo-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCSUTRLSRFUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646261
Record name Methyl 3-bromo-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-1H-indazole-4-carboxylate

CAS RN

885271-63-6
Record name Methyl 3-bromo-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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